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Compound Focus: 2-Ethenylfuran

CAS No.: 31093-57-9

Cat. No.: S3711287

Molecular Properties and Reactivity Comparison

Feature 2-Methylfuran (2-MF | MF) 2-Ethenylfuran (2-Vinylfuran)
Molecular Formula CsHeO [1] CeHeO [2]

Molar Mass (g/mol) 82.10 [1] 94.11 [2]

Boiling Point 64 °C [1] Information Missing

| Key Reactivity Features | - High-temperature pyrolysis: C—O bond cleavage, ring opening, free-radical

reactions [3].

e Combustion: Laminar burning velocity, flame instability studies available [4] [5].

e Metabolic Activation: Activated by cytochrome P450 (CYP 2E1) to reactive metabolite
(acetylacrolein) [6].

¢ Diels-Alder Reactivity: Can react with ethylene to form toluene [7]. | - Pyrolysis: Primary high-
temperature decomposition via intramolecular H-transfer, leading to carbene formation and
subsequent decomposition [3] [8].

¢ H-Addition: H-addition at the C(2) site can lead to a substitution reaction, forming CzHs and 2-
methylfuran [3] [8]. | | Available Experimental Data | Extensive (Laminar burning velocity, flame
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instability, ignition delay, pyrolysis products) [4] [5] [9] | Very Limited (Theoretical kinetic studies and
thermophysical data) [3] [2] |

Detailed Experimental Protocols

Here are methodologies for key experiments cited in the available literature, which can serve as a guide for

your own comparative studies.

Protocol: Laminar Burning Characteristics (for 2-MF)

This method measures fundamental combustion properties like flame speed and stability [4].

1. Apparatus Setup: Use a constant-volume combustion chamber equipped with high-speed
Schlieren photography or laser-based interferometry to track flame propagation.

2. Mixture Preparation: Create a gaseous mixture of the fuel (e.g., 2-MF) and air (or oxidizer) at a
specific equivalence ratio (®). Experiments are often conducted across a range of ® (e.g., 0.8-1.4)

and initial pressures (e.g., 0.1 MPa).
3. Ignition & Data Acquisition: Ignite the mixture at its center using electrodes. Use the high-speed
camera to record the outwardly propagating spherical flame.
4. Data Analysis:
o Calculate the stretched flame speed from the flame radius vs. time data.
o Extrapolate to zero stretch to obtain the un-stretched flame speed and laminar burning
velocity.
o Determine flame instability markers like Markstein length/number, which quantify the flame's
sensitivity to stretch and its tendency to form cellular structures [4] [5].

Protocol: Flame Structure Analysis via Molecular-Beam Mass
Spectrometry (MBMS)

This technique identifies and quantifies stable and reactive intermediates in a flame [9].

¢ 1. Flame Stabilization: Stabilize a laminar, premixed flame of the fuel (e.g., 2-MF) at low pressure
(e.g., 20-40 mbar) on a flat-flame burner.

e 2. Molecular Beam Sampling: Use a sampling nozzle to extract gases from various points in the
flame. The rapid expansion into a vacuum forms a molecular beam, which quenches chemical
reactions and preserves the intermediate species.
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¢ 3. Species Detection & Quantification:
o lonize the species in the molecular beam using electron ionization (El).
o Detect and separate ions by their mass-to-charge ratio using a mass spectrometer.
o Complement the data with gas chromatography (GC) for better separation and identification
of isomers.
e 4. Model Validation: Compare the measured mole fraction profiles of reactants, products, and
intermediates against predictions from a detailed kinetic model to validate and refine the proposed
reaction mechanism [9].

Protocol: Theoretical Kinetic Analysis of Pyrolysis

For compounds like 2-Ethenylfuran where experimental data is scarce, theoretical calculations can map out

reaction pathways [3] [8].

¢ 1. Quantum Chemical Calculations:

o Use software (e.g., Gaussian) to optimize the geometries of reactants, products, and transition
states at a level like B3LYP/6-311G(2d,d,p).

o Perform more accurate energy calculations at a higher level (e.g., CBS-QB3) to construct the
Potential Energy Surface (PES) for reactions like unimolecular dissociation, H-addition, and
H-abstraction.

e 2. Rate Constant Calculations:

o Use the PES data to calculate temperature- and pressure-dependent rate constants by solving
the master equation with programs like MESS.

o Apply Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory
for these calculations.

o 3. Pathway Analysis: Analyze the calculated rate constants to identify the dominant reaction
pathways (e.g., determining that intramolecular H-transfer is the main initial step in 2-Ethenylfuran
decomposition) [3] [8].

Research Applications and Pathways

The following diagram synthesizes the main reactivity pathways for both compounds based on the available

literature, highlighting their different chemical behaviors.
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Key Reactivity Pathways for 2-MF and 2-Ethenylfuran
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Research Implications and Data Gaps

¢ For 2-Methylfuran: The extensive experimental data makes it a well-characterized candidate for
biofuel applications and a model compound for furan combustion chemistry. Its metabolic pathway
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and protein adduct formation [6] are crucial for toxicological assessments in drug development.

e For 2-Ethenylfuran: Its primary decomposition via intramolecular H-transfer is a distinct reactivity
feature [3] [8]. The potential to form 2-Methylfuran under certain conditions links the chemistry of
these two compounds. However, the severe lack of experimental data on its combustion
characteristics, ignition delay, and flame structure is a significant knowledge gap.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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